

4-Bromo-1H-indole-2-carbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-1H-indole-2-carbonitrile**

Cat. No.: **B1444414**

[Get Quote](#)

An In-Depth Technical Guide to **4-Bromo-1H-indole-2-carbonitrile** for Advanced Research and Drug Development

Abstract

4-Bromo-1H-indole-2-carbonitrile is a halogenated indole derivative poised to serve as a versatile and strategic building block in modern medicinal chemistry. Its unique trifunctional architecture—comprising a reactive nitrile group, a synthetically tractable bromine atom, and the privileged indole scaffold—offers a powerful platform for the synthesis of complex molecular entities. This guide provides a comprehensive overview of its chemical properties, logical synthetic pathways, and extensive applications in drug discovery, with a particular focus on kinase inhibition and oncology. Detailed, field-proven protocols for its synthesis and subsequent functionalization are presented to empower researchers and drug development professionals in leveraging this high-potential intermediate for next-generation therapeutics.

Introduction: The Strategic Value of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and essential biomolecules like serotonin.^{[1][2]} Its structural rigidity and rich electron density make it an ideal scaffold for interacting with a wide array of biological targets. The strategic functionalization of the indole core allows for the fine-tuning of

pharmacological properties, making derivatives like **4-Bromo-1H-indole-2-carbonitrile** particularly valuable.

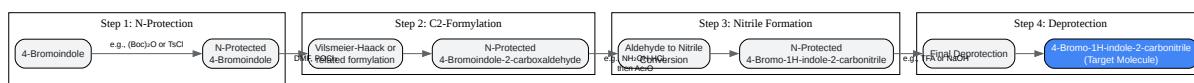
The introduction of a bromine atom at the C4 position and a carbonitrile at the C2 position creates a molecule with distinct reactive handles.

- The Indole NH (Position 1): Can be easily alkylated or arylated to modulate solubility, metabolic stability, and target engagement.
- The Nitrile Group (Position 2): A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloadditions to build fused heterocyclic systems.^[3] The 2-cyanoindole moiety is a key feature in various biologically active molecules, including adrenergic antagonists.^[3]
- The Bromo Group (Position 4): Serves as a prime site for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents to explore and optimize structure-activity relationships (SAR).^[4]

This guide synthesizes the available data to present a holistic technical profile of **4-Bromo-1H-indole-2-carbonitrile** as a pivotal intermediate for researchers.

Physicochemical and Structural Data

The fundamental properties of **4-Bromo-1H-indole-2-carbonitrile** are summarized below. This data is critical for reaction planning, purification, and analytical characterization.


Property	Value	Source
Molecular Formula	C ₉ H ₅ BrN ₂	[5][6]
Molecular Weight	221.06 g/mol	[5]
Canonical SMILES	C1=CC2=C(C=C(N2)C#N)C(=C1)Br	Inferred from structure
InChI Key	Inferred, not directly available	
Appearance	Expected to be a solid at room temperature	Inferred from related compounds

Synthesis and Functionalization Strategies

A robust and scalable synthesis is paramount for the utility of any chemical building block. While a direct, one-pot synthesis of **4-Bromo-1H-indole-2-carbonitrile** is not extensively documented, a logical and field-proven pathway can be designed based on established indole synthesis methodologies.

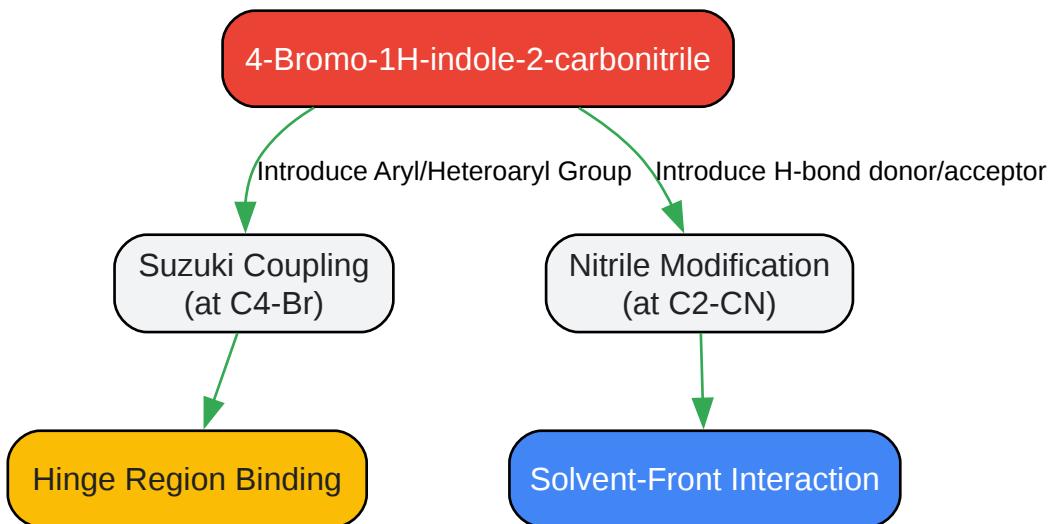
Proposed Synthetic Workflow

The most logical approach involves a multi-step synthesis starting from a commercially available precursor, such as 4-bromoindole. The workflow is designed to selectively introduce the carbonitrile functionality at the C2 position.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-Bromo-1H-indole-2-carbonitrile**.

Rationale Behind Experimental Choices


- N-Protection (Step 1): The indole nitrogen is acidic and can interfere with subsequent electrophilic substitution reactions. Protecting it, for instance as a Boc-carbamate or a tosylamide, enhances the stability of the indole ring and directs functionalization. The choice of protecting group is critical; it must be stable to the conditions of the subsequent steps but readily removable at the end.
- C2-Formylation (Step 2): The Vilsmeier-Haack reaction is a classic and highly reliable method for introducing a formyl group at the electron-rich C3 position of indoles. However, with a protected nitrogen, reactivity can be shifted to the C2 position. Alternatively, lithiation at C2 followed by quenching with an electrophile like DMF can achieve the desired outcome.
- Nitrile Formation (Step 3): The conversion of the aldehyde to a nitrile is a standard transformation. A common two-step, one-pot procedure involves the formation of an oxime with hydroxylamine, followed by dehydration with a reagent like acetic anhydride, which is efficient and high-yielding.
- Deprotection (Step 4): The final step is the removal of the N-protecting group. The conditions must be chosen carefully to avoid degradation of the final product. For a Boc group, acidic conditions (e.g., trifluoroacetic acid) are standard, while a tosyl group often requires basic hydrolysis.

Applications in Drug Discovery and Medicinal Chemistry

The indole scaffold is a privileged structure in drug discovery, and **4-Bromo-1H-indole-2-carbonitrile** is a precursor to libraries of compounds with potential therapeutic applications.[\[1\]](#)

Kinase Inhibitors

The indole core is a common feature in many ATP-competitive kinase inhibitors.[\[4\]](#) The 4-bromo position can be elaborated via Suzuki coupling to introduce aryl or heteroaryl moieties that can form key interactions within the kinase hinge region, while the nitrile group can be modified to interact with the solvent-exposed region or form hydrogen bonds.

[Click to download full resolution via product page](#)

Caption: Strategy for developing kinase inhibitors from the target scaffold.

Anticancer Agents

Indole derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, histone deacetylases (HDACs), and key signaling proteins like EGFR and Src kinase.^{[1][4]} **4-Bromo-1H-indole-2-carbonitrile** provides a starting point for synthesizing novel compounds for screening against panels of cancer cell lines.

Anti-inflammatory Agents

Derivatives of indole-3-acetonitrile have been shown to inhibit the production of pro-inflammatory mediators.^[4] The structural features of **4-Bromo-1H-indole-2-carbonitrile** make it an attractive scaffold for developing novel anti-inflammatory drugs by exploring modifications at the C4 and C2 positions.

Experimental Protocols

The following protocols are representative methodologies based on established chemical principles and are intended for use by trained professionals in a controlled laboratory setting.

Protocol 1: Synthesis of tert-butyl 4-bromo-2-cyano-1H-indole-1-carboxylate

This protocol details a potential route to the N-protected target molecule.

Materials:

- 4-Bromoindole (1.0 eq)
- Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
- 4-Dimethylaminopyridine (DMAP) (0.1 eq)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- Hydroxylamine hydrochloride (NH₂OH·HCl)
- Acetic anhydride (Ac₂O)
- Sodium bicarbonate (NaHCO₃)
- Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- N-Protection:
 - Dissolve 4-bromoindole (1.0 eq) in DCM.
 - Add DMAP (0.1 eq) and di-tert-butyl dicarbonate (1.1 eq).
 - Stir at room temperature for 8-12 hours, monitoring by TLC.
 - Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-bromo-1H-indole-1-carboxylate.
- Formylation:

- Cool a solution of DMF (3.0 eq) to 0 °C under a nitrogen atmosphere.
- Add POCl₃ (1.2 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes.
- Add a solution of the N-Boc-4-bromoindole from the previous step in DMF.
- Allow the mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours.
- Quench the reaction by pouring it onto ice water and neutralizing with a strong base (e.g., NaOH) to precipitate the product. Filter and dry the solid to obtain tert-butyl 4-bromo-2-formyl-1H-indole-1-carboxylate.

- Nitrile Formation:
 - Suspend the aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a suitable solvent like pyridine or ethanol.
 - Heat the mixture to reflux until the aldehyde is consumed (monitored by TLC).
 - Cool the mixture and add acetic anhydride (2.0 eq) dropwise.
 - Heat to reflux for 1-2 hours.
 - Cool to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the final N-protected product.

Protocol 2: Suzuki Cross-Coupling of the C4-Bromo Position

This protocol demonstrates the synthetic utility of the bromine atom.

Materials:

- N-Protected 4-Bromo-1H-indole-2-carbonitrile (1.0 eq)

- Arylboronic acid (1.2 eq)
- $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq)
- 2M Sodium Carbonate (Na_2CO_3) solution (3.0 eq)
- Toluene and Ethanol mixture (e.g., 4:1)

Procedure:

- Reaction Setup:
 - To an oven-dried flask, add the N-protected bromoindole, the arylboronic acid, and the palladium catalyst.
 - Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
- Solvent and Base Addition:
 - Add the degassed toluene/ethanol solvent mixture, followed by the degassed 2M Na_2CO_3 solution.
- Reaction Execution:
 - Heat the mixture to 80-90 °C and stir vigorously overnight.
 - Monitor the reaction progress by TLC or LC-MS.
- Work-up and Purification:
 - Cool the reaction to room temperature and dilute with ethyl acetate and water.
 - Separate the layers. Wash the organic layer with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to obtain the desired C4-arylated product.

Conclusion

4-Bromo-1H-indole-2-carbonitrile represents a strategically designed molecular building block with significant potential for accelerating drug discovery and development. Its distinct and orthogonally reactive functional groups provide a versatile platform for creating diverse and complex chemical libraries. The synthetic routes and functionalization protocols outlined in this guide are based on robust and well-established chemical principles, offering researchers a reliable foundation for their work. As the demand for novel therapeutics continues to grow, the intelligent application of such versatile intermediates will be paramount in the quest for new medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. news-medical.net [news-medical.net]
- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [4-Bromo-1H-indole-2-carbonitrile molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1444414#4-bromo-1h-indole-2-carbonitrile-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com